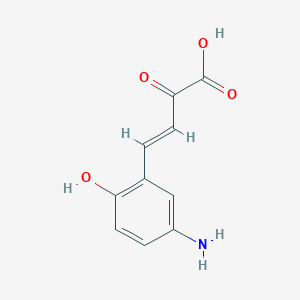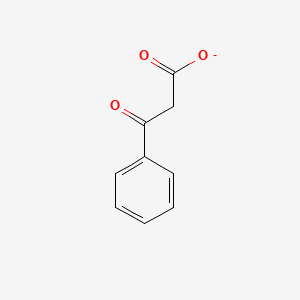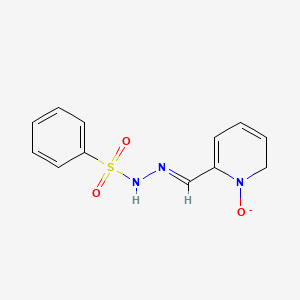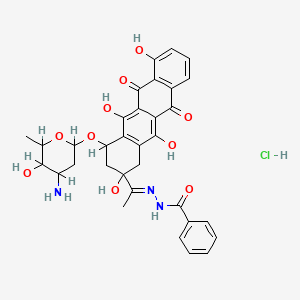
(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid. It derives from a (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid and a coenzyme A.
Aplicaciones Científicas De Investigación
Enzyme-Substrate Interactions :
- Acetyl-CoA is a crucial reactive metabolite that can non-productively hydrolyze in various enzyme active sites. Analogs like acetyl-oxa(dethia)CoA (AcOCoA), where the thioester sulfur of CoA is replaced by oxygen, are studied to understand enzyme-acetyl-CoA interactions leading to catalysis. In the case of chloramphenicol acetyltransferase III and E. coli ketoacylsynthase III, AcOCoA behaves differently, providing insights into enzyme structure-function studies with different nucleophiles (Benjamin et al., 2022).
Metabolic Pathways :
- Acetyl-CoA synthetase (ACS), a member of the AMP-forming enzyme family, activates acetate to acetyl-CoA, indicating its pivotal role in energy production and biosynthesis of long chain fatty acids in mammals. The crystal structure of yeast ACS provides a new conformation, potentially competent for the first step of the catalytic reaction, highlighting the enzyme's importance in metabolism (Jogl & Tong, 2004).
Disease Diagnosis and Metabolic Disorders :
- The analysis of isomeric long-chain hydroxy fatty acids, crucial for diagnosing long-chain 3-hydroxyacyl CoA dehydrogenase deficiency (LCHAD), leverages acetyl trimethylaminoethyl ester iodide derivatives for selective analysis through tandem mass spectrometry. This highlights the role of acetyl-CoA and its derivatives in understanding and diagnosing metabolic disorders (Johnson & Trinh, 2003).
Industrial Biocatalysis :
- Acetyl CoA synthetase's immobilization on microgels like poly(N-isopropylacrylamide)-poly(ethylenimine) (PNIPAm-PEI) significantly enhances biocatalytic efficiency, making it a robust entity for continuous supply of acetyl CoA. This is crucial for producing metabolites like polyketide-based drugs and cholesterol, indicating its potential in industrial biocatalysis and precursor biosynthesis (Dubey et al., 2015).
Metabolic Signaling :
- Acetyl-CoA acts as a central metabolite and second messenger, impacting cellular catabolism and anabolism. It determines the balance between these processes by operating as a metabolic intermediate and influencing the acetylation profile of key proteins, including histones. This involvement highlights acetyl-CoA's significance in energy metabolism, mitosis, autophagy, and gene expression regulation (Pietrocola et al., 2015).
Synthetic Biology and Metabolic Engineering :
- Strategies to increase acetyl-CoA flux are central to metabolic engineering, aiming to enhance the production of various bioproducts like lipids, polyketides, and amino acids. Recent advancements include the development of synthetic acetyl-CoA biosynthesis routes, offering a higher stoichiometric yield from glycolytic substrates, underlining the role of acetyl-CoA in innovative biotechnological applications (Ku et al., 2020).
Propiedades
Nombre del producto |
(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA |
|---|---|
Fórmula molecular |
C31H48N7O18P3S |
Peso molecular |
931.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)ethanethioate |
InChI |
InChI=1S/C31H48N7O18P3S/c1-16-10-18(39)17(31(16,4)5)11-21(41)60-9-8-33-20(40)6-7-34-28(44)25(43)30(2,3)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)38-15-37-22-26(32)35-14-36-27(22)38/h10,14-15,17,19,23-25,29,42-43H,6-9,11-13H2,1-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t17?,19-,23-,24-,25+,29-/m1/s1 |
Clave InChI |
QRPFCCJPSQOMPY-YBHYYHSUSA-N |
SMILES isomérico |
CC1=CC(=O)C(C1(C)C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES |
CC1=CC(=O)C(C1(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC1=CC(=O)C(C1(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4R,5S,8R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1241228.png)


![TG(16:1(9Z)/18:0/20:1(11Z))[iso6]](/img/structure/B1241231.png)
![TG(16:1(9Z)/16:1(9Z)/20:1(11Z))[iso3]](/img/structure/B1241232.png)
![N-(4-{4-Amino-1-[4-(4-Methylpiperazin-1-Yl)-Trans-Cyclohexyl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1241234.png)

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(1-prop-2-enylpyridin-1-ium-2-yl)sulfinylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241237.png)


![N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B1241244.png)
![1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone](/img/structure/B1241245.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241247.png)